4-Hydroxy Fenofibric Acid-d6 is a deuterated derivative of 4-Hydroxy Fenofibric Acid, which is a metabolite of Fenofibrate, a medication primarily used to lower cholesterol and triglyceride levels in patients with dyslipidemia. The compound is characterized by the presence of deuterium, a stable isotope of hydrogen, which enhances its utility in pharmacokinetic studies and metabolic profiling.
4-Hydroxy Fenofibric Acid-d6 is synthesized from 4-Hydroxy Fenofibric Acid, which itself can be derived from the condensation of 4-hydroxy-4-chlorobenzophenone with acetone and chloroform under specific catalytic conditions. The compound can be obtained in high purity through various synthetic methods, as detailed in patent literature and chemical databases .
The compound belongs to the class of phenolic acids and is categorized under pharmaceutical intermediates. It exhibits properties related to lipid metabolism regulation and has implications in cardiovascular health management.
The synthesis of 4-Hydroxy Fenofibric Acid-d6 typically involves the following steps:
Technical details indicate that the reaction conditions are optimized to minimize by-products and maximize yield, often achieving purities greater than 99% .
The molecular formula for 4-Hydroxy Fenofibric Acid-d6 is , with a molecular weight of approximately 300.306 g/mol. The structural representation can be described using the following identifiers:
This structure indicates multiple aromatic rings and functional groups that contribute to its biochemical activity.
The accurate mass for the compound is recorded as 300.1 g/mol, which aligns with its molecular formula. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide further insights into its structural characteristics.
The primary chemical reactions involving 4-Hydroxy Fenofibric Acid-d6 include:
Technical details reveal that these reactions are often facilitated by specific catalysts and controlled temperature conditions to ensure optimal yields and purities .
The mechanism of action for 4-Hydroxy Fenofibric Acid-d6 primarily involves its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This interaction leads to:
Data from pharmacological studies indicate that these actions contribute significantly to its efficacy in managing lipid profiles in patients .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) confirm the purity levels exceeding 95%, ensuring reliability for research applications.
4-Hydroxy Fenofibric Acid-d6 finds applications primarily in:
These applications underscore its significance in both clinical and research settings, contributing to advancements in cardiovascular therapeutics and metabolic health research .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1